alpha-Trinositol

Description

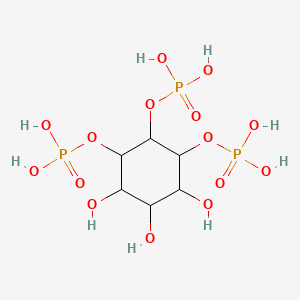

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDKOMAJZATYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865454 | |

| Record name | 4,5,6-Trihydroxycyclohexane-1,2,3-triyl tris[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analog Generation for Research

Chemical and Biochemical Pathways for Alpha-Trinositol Synthesis

The production of this compound for research and potential therapeutic applications relies on both enzymatic and laboratory-based synthetic methods.

The primary and most commercially viable method for producing this compound is through the controlled, partial enzymatic hydrolysis of phytic acid (inositol hexakisphosphate). nih.govacs.orgacs.org This process utilizes a specific enzyme, phytase, which selectively cleaves phosphate (B84403) groups from the inositol (B14025) ring. nih.govacs.orgacs.org

Phytases (myo-inositol hexakisphosphate phosphohydrolases) are a class of enzymes that catalyze the stepwise removal of phosphate groups from phytic acid. researchgate.net Different phytases exhibit varying specificities, initiating hydrolysis at different positions on the inositol ring. researchgate.net The production of this compound (D-myo-inositol-1,2,6-trisphosphate) is achieved by carefully controlling the hydrolysis of phytic acid with a specific phytase. acs.org For instance, treating phytic acid with Baker's yeast can yield D-myo-inositol-1,2,6-trisphosphate (α-trinositol). researchgate.net

The kinetics of phytic acid degradation are complex, with the rate of hydrolysis often decreasing as lower phosphorylated myo-inositols are formed, sometimes leading to the accumulation of intermediates like tris- and bisphosphates. researchgate.net The process is a stepwise dephosphorylation, and fungal phytases have been shown to degrade phytic acid to myo-inositol monophosphate. researchgate.netopenagrar.de

Beyond the enzymatic production of the parent compound, laboratory synthesis is crucial for creating investigational analogues of this compound. These synthetic routes provide access to molecules with modified structures, allowing researchers to probe specific aspects of this compound's biological activity.

One approach involves the periodate (B1199274) oxidation of 1D-myo-inositol 1,2,6-triphosphate, which yields a cyclic D-arabino-pentodialdose. thieme-connect.de This intermediate can then be reacted with a primary amine and subsequently reduced to produce N-substituted D-arabino-piperidinol phosphates. thieme-connect.de

Other strategies focus on modifying the phosphate groups. For example, after acylation of this compound, the phosphate groups can be alkylated with reagents like benzyl (B1604629) bromoacetate (B1195939) or 2-benzyloxyethyl iodide. researchgate.net Subsequent deprotection provides analogues with altered steric and ionization properties while retaining the capacity for hydrogen bonding and ionic interactions. researchgate.net The Arbuzov reaction has also been applied to synthesize phosphonate (B1237965) analogues of myo-inositol phosphates. researchgate.net

Furthermore, synthetic efforts have produced key intermediates for creating a wider range of optically active myo-inositol derivatives. Starting from the this compound produced by yeast-mediated hydrolysis of phytic acid, chemists have synthesized (+)-d-1,2-O-isopropylidene-myo-inositol and (−)-d-3,4,5-tri-O-benzyl-myo-inositol, which are valuable building blocks. researchgate.net

Enzymatic Degradation of Phytic Acid

Design and Preparation of Research Probes

To elucidate the molecular mechanisms of this compound, specialized research probes, including photoaffinity and tritiated analogues, have been designed and synthesized. These tools are instrumental in identifying binding partners and studying the compound's interaction with biological systems.

Photoaffinity labeling is a powerful technique used to identify the molecular targets of a bioactive compound. researchgate.net This method involves a chemically inert molecule that becomes reactive upon illumination, forming a covalent bond with its binding partner. researchgate.net For this compound, a key photoaffinity analogue, 4-[3H]BZDC-αT, was developed. nih.govacs.org In this probe, a [3H]-p-benzoyldihydrocinnamoyl ([3H]BZDC) photophore is attached to the 4-hydroxyl group of this compound via an O-(5-aminopentanoyl) linker. nih.govacs.org

Experiments using this probe on human umbilical cord vascular smooth muscle cells and platelet membranes revealed specific protein labeling. nih.gov In platelet membranes, the labeling of a 55 kDa protein was competitively displaced by this compound itself, but not by another inositol phosphate, Ins(1,3,4,5)P4. nih.gov In vascular epithelial cells, both this compound and Ins(1,3,4,5)P4 displaced the labeling of 55 kDa and 43 kDa proteins. nih.gov These findings demonstrate the utility of photoaffinity analogues in identifying putative protein targets for this compound. nih.gov

Tritiated analogues are essential for conducting binding assays and characterizing receptor sites. A tritiated analog of this compound was developed for use in a centrifugation binding assay with washed membranes from rat tissues. nih.gov The use of this radiolabeled ligand led to the identification of specific binding sites for this compound. nih.gov

Binding studies with this tritiated analogue in rat cardiac membranes revealed a single population of binding sites with a dissociation constant (KD) of 159 nM and a maximum binding capacity (Bmax) of 71 pmol/mg protein. nih.gov Similar binding site densities were also found in the liver, lung, and brain. nih.gov Competition studies showed that other inositol phosphates, such as Ins(1,3,4,5)P4 and InsP6, could displace the binding of the tritiated this compound analogue, suggesting some overlap in binding sites. nih.gov

Table 1: Binding Characteristics of Tritiated this compound Analogue in Rat Tissues

| Tissue | Binding Site Density | K D (nM) | B max (pmol/mg protein) |

|---|---|---|---|

| Cardiac Membranes | High | 159 | 71 |

| Liver | Higher than Lung & Brain | Not specified | Not specified |

| Lung | Lower than Liver | Not specified | Not specified |

Data sourced from studies on washed membranes from rat tissues. nih.gov

To investigate the importance of membrane permeability for the biological effects of this compound, both water-soluble and lipid-soluble derivatives have been studied. nih.gov In a study examining the effect of these derivatives on the proliferation of human pulmonary artery smooth muscle cells and S115 mouse breast cancer cells, the water-soluble form of this compound was found to be more effective at decreasing FGF-mediated proliferation than its lipid-soluble counterpart. nih.gov This suggests that membrane permeability may not be an absolute requirement for at least some of the observed biological activities of this compound. nih.gov

Molecular and Cellular Mechanisms of Alpha Trinositol Action

Interactions with Intracellular Signaling Cascades

Alpha-trinositol's influence on cellular behavior stems from its ability to interfere with signaling cascades crucial for cell proliferation and physiological responses like vasoconstriction. nih.govnih.gov It has been shown to act downstream of cell surface receptors, affecting the generation and action of second messengers. nih.govnih.gov

Uncontrolled signaling by fibroblast growth factors (FGFs) is associated with various pathological conditions, including tumor growth and vascular smooth muscle cell proliferation that contributes to restenosis. nih.gov this compound has been identified as a modulator of these FGF-regulated pathways. nih.gov

Research has demonstrated that this compound can decrease cellular proliferation stimulated by FGFs. nih.gov Studies on human pulmonary artery smooth muscle cells (HPASMC) and S115 mouse breast cancer cells showed that this compound effectively inhibited the proliferation induced by FGF-2 and/or FGF-8. nih.gov Interestingly, the water-soluble form of this compound was found to be more effective than its lipid-soluble derivative, suggesting that its mechanism may not require it to pass through the cell membrane. nih.gov

| Cell Line | Stimulating Factor(s) | Observed Effect of this compound | Reference |

|---|---|---|---|

| Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | FGF-2 | Decreased proliferation | nih.gov |

| S115 Mouse Breast Cancer Cells | FGF-2 and/or FGF-8 | Decreased proliferation | nih.gov |

Neuropeptide Y (NPY) is a neurotransmitter involved in sympathetic nervous system functions, including the constriction of blood vessels. nih.gov this compound acts as a potent antagonist to the vasoconstrictor effects of NPY in both in-vitro and in-vivo models. nih.gov It has been shown to suppress NPY-evoked constriction in isolated human and guinea-pig arteries at concentrations ranging from 10 nM to 1 µM. nih.gov

A key step in NPY-induced vasoconstriction is the rise in intracellular calcium (Ca2+) concentrations. nih.govdntb.gov.ua this compound has been found to directly interfere with this process. nih.gov Studies have confirmed that this compound inhibits the increase in intracellular Ca2+ levels that is typically induced by NPY. nih.govdntb.gov.ua This inhibition of calcium flux is a critical component of its antagonistic effect on NPY's vascular actions. bvsalud.org

The signaling pathway activated by NPY often involves the production of the second messenger inositol (B14025) triphosphate (IP3). nih.govnih.gov Research has demonstrated that this compound effectively blocks this part of the cascade. nih.govnih.gov In cerebral vessels from guinea pigs, NPY was shown to increase the formation of inositol phosphates, an effect that was completely abolished in the presence of this compound. nih.gov This suppression of IP3 formation prevents the downstream signaling events that lead to a physiological response. nih.govnih.gov

| NPY-Induced Effect | Effect of this compound | Model System | Reference |

|---|---|---|---|

| Vasoconstriction | Suppressed | Human and guinea-pig isolated arteries | nih.gov |

| Rise in Intracellular Ca2+ | Inhibited | Not specified in detail | nih.govdntb.gov.ua |

| Inositol Triphosphate (IP) Formation | Totally abolished | Cerebral vessels from young guinea-pigs | nih.gov |

The antagonistic action of this compound against NPY is considered functional and non-receptor-mediated. nih.gov Extensive research, including binding studies, has shown that this compound does not bind to the NPY Y1 or Y2 receptor sites. nih.govuni-regensburg.denih.gov It does not displace radiolabelled NPY from these receptors, indicating that its point of action is further down the signaling pathway. nih.govuni-regensburg.de This suggests that this compound represents a selective, non-receptor antagonist that interferes with the intracellular mechanisms triggered by NPY receptor activation rather than blocking the receptor itself. nih.gov

Antagonism of Neuropeptide Y (NPY) Effects in Vasculature

Suppression of NPY-Mediated Inositol Triphosphate Formation

Characterization of Specific Binding Sites and Molecular Targets

This compound, a synthetic inositol trisphosphate isomer, exerts its biological effects by interacting with specific molecular components within cells. Research has focused on identifying its binding sites and protein targets to elucidate its mechanism of action.

Studies have identified specific binding sites for this compound in various mammalian tissues. Autoradiographic localization has demonstrated that [3H]this compound binds to both vascular and non-vascular smooth muscle in humans and other mammals. nih.govresearchgate.net

Research using membranes from different porcine tissues has provided detailed characterization of these binding sites. The density of specific [3H]-alpha-trinositol binding sites was found to be maximal at a pH of 5.0. nih.govnih.gov In tissues like the cerebellum and spleen, only a single type of binding site was identified. nih.govnih.gov However, other tissues, including the heart and liver, exhibited both high-affinity and low-affinity binding sites. nih.govnih.gov For instance, in rat cardiac membranes, a high-affinity site has been characterized. The binding affinity (Kd) varies significantly across different tissues, indicating tissue-specific interactions. nih.gov

Table 1: Dissociation Constants (Kd) of this compound Binding Sites in Porcine Tissues

| Tissue | High-Affinity Site (Kd) | Low-Affinity Site (Kd) |

|---|---|---|

| Heart | 70 nM | 32-120 µM |

| Liver | 790 nM | 32-120 µM |

| Kidney | 1800 nM | 32-120 µM |

| Cerebellum | 9.1 µM | - |

| Spleen | 7.3 µM | - |

Data sourced from studies on porcine tissue membranes. nih.govnih.gov

The binding of this compound appears to be distinct from that of major endogenous inositol phosphates, such as inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). nih.govnih.gov Studies on porcine tissue membranes have shown that this compound binding sites are clearly not related to the well-characterized receptors for Ins(1,4,5)P3 or Ins(1,3,4,5)P4. nih.govnih.gov

For example, the Ins(1,4,5)P3 receptor in porcine cerebellum has a high affinity for its ligand, with a Kd of 15 nM, while its affinity in other tissues ranges from 5 to 7 nM. nih.govnih.gov Similarly, Ins(1,3,4,5)P4 binds with very high affinity (Kd = 1.2 nM) in the cerebellum. nih.govnih.gov In contrast, this compound's affinity for its own sites is in the nanomolar to micromolar range. nih.govnih.gov

Heterologous displacement experiments further highlight this distinction. In porcine cerebellar membranes, this compound displaces [3H]-Ins(1,3,4,5)P4 with a low affinity, yielding an inhibition constant (Ki) of 11 µM. nih.govnih.gov This indicates that this compound is significantly less potent at binding to the Ins(1,3,4,5)P4 receptor compared to the endogenous ligand. Furthermore, experiments with solubilized Ins(1,3,4,5)P4 receptors from the cerebellum showed no binding of this compound. nih.govnih.gov

To identify the specific proteins that bind to this compound, researchers have employed photoaffinity labeling techniques. nih.govacs.org This method uses a modified version of this compound that can be activated by light to form a covalent bond with its target protein, allowing for identification. nih.govacs.orgmdpi.com

Using a photoaffinity analogue, 4-[3H]BZDC-αT, experiments on human tissues have successfully identified potential protein targets. nih.govacs.org In membranes from human umbilical cord vascular smooth muscle cells, this technique revealed the selective labeling of proteins with molecular masses of approximately 55 kDa and 43 kDa. nih.govacs.orgacs.org In human platelet membranes, a 55 kDa protein was also selectively labeled. nih.govacs.orgacs.org The labeling of this 55 kDa protein was competitively displaced by co-incubation with excess this compound but not by Ins(1,3,4,5)P4, further confirming a specific binding site distinct from the Ins(1,3,4,5)P4 receptor. nih.govacs.org

Table 2: Putative Protein Targets of this compound Identified by Photoaffinity Labeling

| Tissue/Cell Type | Identified Protein (Molecular Mass) | Method |

|---|---|---|

| Human Umbilical Cord Vascular Smooth Muscle Cells | 55 kDa, 43 kDa | Photoaffinity Labeling nih.govacs.org |

| Human Platelet Membranes | 55 kDa | Photoaffinity Labeling nih.govacs.org |

Comparative Binding Affinity to Endogenous Inositol Phosphates (e.g., Ins(1,3,4,5)P4, InsP6, Ins(1,4,5)P3)

Effects on Protein Metabolism and Cellular Homeostasis

This compound has been shown to influence fundamental cellular processes, including protein metabolism, which is critical for maintaining cellular and tissue homeostasis.

A significant finding is the ability of this compound to counteract muscle wasting (atrophy) in experimental settings. nih.gov In a murine model of cancer cachexia, treatment with this compound attenuated the loss of body weight by preserving non-fat carcass mass. nih.gov This effect was attributed to a dual mechanism: an increase in protein synthesis and a decrease in protein degradation within skeletal muscle. nih.gov

The stimulation of protein synthesis by this compound is linked to its ability to modulate key regulatory points in the translation initiation pathway. nih.gov Protein synthesis is a tightly controlled process, and its inhibition is a hallmark of muscle atrophy. nih.govfrontiersin.org

In a cachexia model, the elevated autophosphorylation of double-stranded RNA-dependent protein kinase (PKR) and the subsequent phosphorylation of eukaryotic initiation factor 2α (eIF2α) were observed. nih.gov The phosphorylation of eIF2α is a critical step that leads to a general shutdown of protein synthesis. nih.gov Treatment with this compound was found to attenuate this increase in the phosphorylation of both PKR and eIF2α. nih.govresearchgate.net By preventing the phosphorylation of these key factors, this compound helps to maintain the machinery of protein synthesis in an active state, thereby counteracting muscle wasting. nih.gov

Attenuation of Muscle Atrophy Mechanisms in Experimental Models

Regulation of Protein Synthesis (e.g., Reduced PKR and eIF2α Phosphorylation)

Role in Metal Ion Chelation and Biological Implications

A significant aspect of this compound's mechanism of action is its ability to chelate divalent metal ions. nih.govresearchgate.net Chelation is a process where a molecule, the chelating agent, forms multiple bonds with a single central metal ion, effectively sequestering it. mdpi.com This property is central to many of the observed biological effects of this compound.

This compound is a polyanionic molecule that can form a mononuclear 1:1 complex with divalent metal ions, most notably zinc (Zn²+). nih.govresearchgate.netnih.gov The structure of this compound, an isomer of myo-inositol phosphate (B84403), facilitates this interaction, with the metal ion binding to the phosphate groups at the P1 and P6 positions of the inositol ring. researchgate.netnih.gov This binding capacity allows this compound to act as an extracellular zinc chelator, influencing the local concentration and availability of this essential trace element. nih.gov The chelation of metal ions like zinc is a critical feature that can prevent their participation in various biological and pathological processes. mdpi.com

The zinc-chelating property of this compound has been demonstrated to have significant biological consequences in experimental settings. nih.gov Zinc homeostasis is crucial for numerous cellular functions, and its dysregulation is implicated in various disease states. mdpi.com In a murine model of cancer-induced cachexia (the MAC16 adenocarcinoma model), there is an observed accumulation of zinc in skeletal muscle, which correlates with the degree of muscle wasting. researchgate.netnih.gov

Administration of this compound in this model led to a decrease in zinc concentrations in the plasma, skeletal muscle, and the tumor itself. nih.gov This modulation of zinc levels was associated with a significant attenuation of both weight loss and tumor growth. nih.govresearchgate.net Conversely, the co-administration of zinc sulfate (B86663) with this compound was found to reverse these beneficial effects, underscoring the importance of zinc chelation in the compound's mechanism of action. nih.gov These findings suggest that altered zinc homeostasis plays a role in muscle wasting and that this compound exerts some of its therapeutic effects by restoring a more balanced zinc distribution. nih.gov

| Experimental Model | Treatment | Effect on Zinc Levels | Biological Outcome |

| MAC16 Tumor-bearing Mice | This compound | Decreased zinc in plasma, skeletal muscle, and tumor. nih.gov | Attenuated weight loss and tumor growth. nih.govresearchgate.net |

| MAC16 Tumor-bearing Mice | This compound + ZnSO₄ | Zinc levels restored to control values. nih.gov | Attenuation of weight loss and tumor growth was reversed. nih.gov |

Interaction with Divalent Metal Ions (e.g., Zinc)

Interplay with Lipid Metabolism (indirectly linked, not primary focus)

While not its primary mechanism, this compound has a contextual relationship with lipid metabolism, primarily through its connection to phosphoinositide signaling pathways.

This compound, or D-myo inositol 1,2,6-trisphosphate, is an isomer of the well-known second messenger, D-myo inositol 1,4,5-trisphosphate (IP₃). nih.gov IP₃ is a key component of the phosphoinositide signaling pathway, which is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) by phospholipase C (PLC). nih.gov This pathway regulates a vast array of cellular processes, including calcium signaling, cell growth, and proliferation. nih.govcellsignal.com

Given its structural similarity to a key signaling molecule, it has been proposed that this compound might interfere at some point within the phosphoinositide signaling cascade. nih.gov Rather than interacting directly with receptors for neuropeptides, evidence suggests it might act at the level of the plasmalemmal inositol 1,3,4,5-tetrakisphosphate receptor or another component of the pathway, thereby modulating cellular responses that are dependent on phosphoinositide-derived second messengers. nih.gov

Alkaline phosphatases (APs) are a group of enzymes that catalyze the non-specific hydrolysis of phosphomonoesters, removing phosphate groups from a wide variety of molecules, including proteins, nucleic acids, and other small molecules. sigmaaldrich.commdpi.com These enzymes are zinc- and magnesium-dependent and are found in nearly all living organisms. mdpi.comneb.com The process of dephosphorylation is crucial for many biological functions. nih.gov Given that this compound is an inositol trisphosphate, it is a substrate for phosphatases. The enzymatic removal of its phosphate groups by enzymes such as alkaline phosphatase would inactivate the molecule, representing a key step in its metabolism and the termination of its biological activity.

Investigative Studies in Pre Clinical and in Vitro Models

Cellular and Tissue-Level Responses

Research using in vitro models has provided fundamental insights into the mechanisms through which alpha-Trinositol exerts its effects on specific cell types and their functions.

Impact on Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells is a critical factor in the development of certain cardiovascular pathologies. Studies have shown that this compound can inhibit the growth of these cells. Specifically, research on human pulmonary artery smooth muscle cells (HPASMC) demonstrated that this compound decreased proliferation stimulated by fibroblast growth factor-2 (FGF-2). nih.gov This suggests a potential role for this compound in modulating processes driven by uncontrolled smooth muscle cell growth. nih.gov Interestingly, the water-soluble form of this compound was found to be more effective than its lipid-soluble counterpart in these studies. nih.gov

Effects on Breast Cancer Cell Growth

The influence of this compound has also been examined in the context of oncology. In studies utilizing the S115 mouse breast cancer cell line, this compound was shown to decrease cell proliferation that was stimulated by fibroblast growth factors (FGF-2 and FGF-8). nih.gov This inhibitory effect on FGF-mediated growth suggests that this compound may interfere with signaling pathways that are crucial for the proliferation of certain types of cancer cells. nih.gov

Modulation of Myotube Protein Turnover

This compound has demonstrated significant effects on protein metabolism in skeletal muscle cells. In murine C2C12 myotubes, a model for skeletal muscle, this compound has been shown to attenuate muscle atrophy by both increasing protein synthesis and decreasing protein degradation. nih.govaups.org.au The compound was found to counteract the catabolic effects of various stimuli, including proteolysis-inducing factor (PIF) and angiotensin II. nih.gov

The mechanism behind this appears to involve the ubiquitin-proteasome pathway. This compound was observed to reduce the increased expression and activity of this pathway, which is a major system for protein degradation. nih.gov Furthermore, it has been shown to increase protein synthesis by influencing key regulatory proteins. nih.govaups.org.au Specifically, it upregulates the phosphorylation of mTOR and attenuates the autophosphorylation of eukaryotic initiation factor 2α (eIF-2α). aups.org.au These actions collectively lead to a net positive protein balance in myotubes. nih.gov

Table 1: Effect of this compound on Myotube Protein Metabolism

| Parameter | Condition | Effect of this compound | Reference |

|---|---|---|---|

| Protein Synthesis | Basal | Increase | nih.govaups.org.au |

| Protein Degradation | Induced by catabolic stimuli (e.g., PIF, Angiotensin II) | Decrease | nih.gov |

| Ubiquitin-Proteasome Pathway Activity | Stimulated | Decrease | nih.gov |

| mTOR Phosphorylation | - | Increase | aups.org.au |

| eIF-2α Autophosphorylation | - | Attenuation | aups.org.au |

Regulation of Vascular Tone in Isolated Arteries

In isolated human and guinea-pig arteries, this compound has been shown to potently suppress vasoconstriction. nih.gov It effectively antagonizes the constriction caused by neuropeptide Y (NPY) alone, as well as the potentiation of noradrenaline-evoked constriction by NPY. nih.gov The compound also counteracts the NPY-induced inhibition of relaxation. nih.gov The proposed mechanism of action is not through direct antagonism at the NPY receptor recognition site. nih.gov Instead, it is suggested that this compound inhibits the rise in intracellular calcium and inositol (B14025) triphosphate concentrations that are induced by NPY. nih.gov This makes it a functional, non-receptor antagonist of NPY in the vasculature. nih.gov

Systemic and Organ-Specific Effects in Animal Models

Investigations in animal models have provided a broader understanding of how the cellular effects of this compound translate to systemic and organ-specific responses, particularly concerning fluid balance and edema.

Influence on Interstitial Fluid Dynamics and Edema Formation

A significant body of research has focused on the anti-edematous effects of this compound in various animal models of injury and inflammation. These studies consistently demonstrate its ability to reduce edema formation by influencing interstitial fluid dynamics and microvascular permeability.

In a rat model of frostbite injury, this compound administered before or after the injury significantly reduced total tissue water and albumin extravasation. nih.govnih.gov It also attenuated the fall in interstitial fluid pressure (Pif) that typically occurs after such an injury. nih.govnih.gov The lowering of Pif is a major factor driving fluid into the interstitial space, and by counteracting this, this compound helps to limit edema. nih.gov

Similar effects have been observed in models of burn and smoke inhalation injuries. In an ovine model of smoke inhalation, this compound attenuated the increase in lung lymph flow and the decrease in the pulmonary microvascular reflection coefficient to protein, indicating a reduction in pulmonary edema formation. nih.govphysiology.org In a canine model of scald injury, the compound was shown to blunt edema formation, likely by reducing transmembrane fluid flux. nih.gov Furthermore, in rats subjected to dextran-induced anaphylaxis, this compound prevented the increased negativity of interstitial fluid pressure in both the skin and trachea. nih.gov

The proposed mechanism for this anti-edematous effect involves the modulation of β1-integrin function, which plays a role in the interaction between dermal cells and the extracellular matrix, thereby influencing interstitial fluid pressure. nih.govahajournals.org

Table 2: Effect of this compound on Edema and Interstitial Fluid Dynamics in Animal Models

| Animal Model | Injury Type | Key Findings with this compound Treatment | Reference |

|---|---|---|---|

| Rat | Frostbite | Reduced total tissue water, decreased albumin extravasation, attenuated fall in interstitial fluid pressure. | nih.govnih.gov |

| Sheep (Ovine) | Smoke Inhalation | Attenuated increase in lung lymph flow, attenuated decrease in pulmonary microvascular reflection coefficient. | nih.govphysiology.org |

| Dog (Canine) | Scald Injury | Blunted edema formation, reduced transmembrane fluid flux. | nih.gov |

| Rat | Dextran (B179266) Anaphylaxis | Prevented increased negativity of interstitial fluid pressure in skin and trachea. | nih.gov |

Attenuation of Increased Interstitial Fluid Pressure Negativity

In various models of acute inflammation, a key event contributing to edema formation is the lowering of interstitial fluid pressure (Pif), creating a more negative pressure that enhances fluid filtration from the capillaries into the tissue. oup.comahajournals.org Pre-clinical studies have demonstrated that this compound can counteract this phenomenon.

Investigations in models of dextran-induced anaphylaxis in rats showed a significant drop in Pif in both skin and trachea. nih.gov In the trachea, Pif fell from a control value near 0.0 mmHg to approximately -8.5 mmHg after the anaphylactic challenge. nih.gov Pre-treatment with this compound prevented this drop, maintaining Pif at levels comparable to controls. nih.gov Similarly, in the skin, dextran caused Pif to decrease from -0.6 mmHg to -4.6 mmHg, an effect that was prevented when this compound was administered beforehand. nih.gov

Similar findings have been observed in other injury models. In a frostbite injury model in rats, Pif in the affected paw skin dropped from -0.8 mmHg to -3.4 mmHg; this decrease was attenuated by treatment with this compound. nih.govnih.gov Likewise, in an ischemia-reperfusion injury model of a rat hind limb, Pif was significantly lowered from -0.51 mmHg to -5.00 mmHg, an effect that was almost completely abolished in animals treated with this compound prior to reperfusion. nih.gov The compound has also been shown to inhibit the increased negativity of Pif associated with neurogenic inflammation in the rat trachea. nih.gov

The mechanism appears to be linked to the stabilization of the extracellular matrix. nih.govnih.gov The lowering of Pif is thought to involve the perturbation of interactions between cells and the extracellular matrix, mediated by integrins. nih.gov this compound appears to stabilize these interactions, thereby preventing the pressure drop and subsequent edema. nih.gov

Table 1: Effect of this compound on Interstitial Fluid Pressure (Pif) in Different Injury Models This table is interactive. You can sort and filter the data.

| Injury Model | Tissue | Control Pif (mmHg) | Injury-Induced Pif (mmHg) | Pif with this compound Treatment (mmHg) | Source(s) |

|---|---|---|---|---|---|

| Dextran Anaphylaxis | Trachea | 0.0 ± 1.0 | -8.5 ± 2.7 | -1.7 ± 1.2 (pre-treatment) | nih.gov |

| Dextran Anaphylaxis | Skin | -0.6 ± 0.5 | -4.6 ± 1.9 | -0.9 ± 1.1 (pre-treatment) | nih.gov |

| Frostbite Injury | Paw Skin | -0.8 ± 0.2 | -3.4 ± 1.0 | Attenuated (not specified) | nih.govnih.gov |

| Ischemia-Reperfusion | Paw Skin | -0.51 ± 0.34 | -5.00 ± 1.53 | Nearly abolished (not specified) | nih.gov |

Reduction of Microvascular Protein Extravasation

This compound has been shown to reduce the leakage of plasma proteins, such as albumin, from blood vessels into the surrounding tissue during inflammatory events. This effect is a critical component of its anti-edema properties.

In a study on thermal injury in skin, this compound was found to inhibit albumin extravasation. frontiersin.org This effect was also prominent in a frostbite injury model, where treatment with this compound significantly reduced the extravasation of albumin into the paw tissue. nih.govnih.gov In untreated animals subjected to frostbite, albumin extravasation was measured at 2.37 ml g dry weight⁻¹, which was reduced to 0.36 ml g dry weight⁻¹ in animals receiving this compound after the injury. nih.gov

The compound's ability to limit microvascular protein leakage has also been confirmed in an ischemia-reperfusion injury model in the rat hind limb. nih.gov This condition led to a significant increase in albumin extravasation from a baseline of 0.02 ml g dry weight⁻¹ to 0.41 ml g dry weight⁻¹ in injured skin. nih.gov Treatment with this compound significantly lowered this increase, indicating a protective effect on the microvascular wall. nih.gov Furthermore, in a neurogenic inflammation model in the rat trachea, this compound attenuated the increase in albumin extravasation caused by vagal nerve stimulation. nih.gov This suggests that the compound acts on the microvascular wall to decrease permeability, in addition to its effects on interstitial pressure. nih.govnih.gov

Table 2: Effect of this compound on Albumin Extravasation This table is interactive. You can sort and filter the data.

| Injury Model | Tissue | Albumin Extravasation in Untreated Injury (ml g dry weight⁻¹) | Albumin Extravasation with this compound Treatment (ml g dry weight⁻¹) | Source(s) |

|---|---|---|---|---|

| Frostbite Injury | Paw Skin | 2.37 ± 1.12 | 0.36 ± 0.18 | nih.govnih.gov |

| Ischemia-Reperfusion | Paw Skin | 0.41 ± 0.21 | Significantly lowered | nih.gov |

| Neurogenic Inflammation | Trachea | Significantly increased | Significantly attenuated | nih.gov |

Modulation of β1 Integrin Function in Edema Prevention

The edema-preventing action of this compound is fundamentally linked to its ability to modulate the function of β1 integrins. nih.gov These transmembrane receptors are crucial for mediating the attachment of cells to the extracellular matrix, and their disruption is implicated in the lowering of interstitial fluid pressure during inflammation. nih.govnih.gov

Studies have shown that directly blocking β1 integrins in rat skin with an anti-β1 integrin antibody causes a drop in interstitial fluid pressure and subsequent edema formation. nih.govfrontiersin.org Crucially, pre-treatment with this compound inhibits this Pif lowering and edema induced by the anti-β1 integrin antibody. nih.govfrontiersin.org This finding suggests that this compound exerts its effect by stabilizing β1 integrin function. nih.gov

This in-vivo observation is supported by in-vitro experiments using fibroblast-populated collagen lattices. nih.gov Fibroblasts use β1 integrins to contract these collagen gels, an action that is inhibited by anti-β1 integrin antibodies. nih.gov this compound was found to counteract this inhibitory effect, further demonstrating its modulatory role on β1 integrin function. nih.gov The compound also showed an additive effect with platelet-derived growth factor-BB (PDGF-BB), a known stimulator of collagen gel contraction. nih.gov The data suggest that this compound may act via intracellular pathways that affect the function or cell surface expression of β1 integrins, providing a novel mechanism for pharmacological intervention in inflammatory edema. nih.govnih.gov

Studies in Lung Injury Models

Reduction of Alveolar Apoptosis

In a neonatal acute lung injury (nALI) model in piglets, the combination of surfactant with D-myo-inositol-1,2,6-trisphosphate (IP3), another name for this compound, was investigated. atsjournals.orgresearchgate.net The study found that this treatment significantly reduced alveolar epithelial apoptosis. atsjournals.orgresearchgate.net This anti-apoptotic effect was associated with decreased activity of acid sphingomyelinase (aSMase) and lower concentrations of ceramide and caspase-8 in the pulmonary tissue. atsjournals.orgresearchgate.net Ceramide is known to induce apoptosis, suggesting that this compound's intervention in this pathway is a key mechanism for its protective effects in the lung. atsjournals.org

Decrease in Pulmonary Edema

This compound has demonstrated significant efficacy in reducing pulmonary edema in different lung injury models. atsjournals.org In an ovine model of acute lung injury from smoke inhalation, treatment with this compound markedly attenuated the typical increase in lung lymph flow (QL), a direct measure of fluid filtration and edema formation. physiology.orgnih.gov In the control group, smoke inhalation caused QL to increase from a baseline of 9.3 ml/h to 54.1 ml/h after 24 hours. nih.gov In contrast, the group treated with this compound showed a much smaller increase, from 8.1 ml/h to 25.6 ml/h. nih.gov This was accompanied by an attenuation of the decrease in the pulmonary microvascular reflection coefficient to protein, indicating that this compound reduced the changes in pulmonary microvascular permeability. nih.gov

These findings are consistent with results from a neonatal piglet model of acute lung injury, where the administration of this compound (as IP3) with surfactant led to a significant decrease in extravascular lung water. atsjournals.orgresearchgate.net

Table 3: Effect of this compound on Lung Lymph Flow (QL) in Ovine Smoke Inhalation Model This table is interactive. You can sort and filter the data.

| Treatment Group | Baseline QL (ml/h) | QL 24h Post-Injury (ml/h) | Source(s) |

|---|---|---|---|

| Sham (Control) | 9.3 ± 1.7 | 54.1 ± 8.8 | nih.gov |

Influence on Skeletal Muscle Atrophy in Cachexia Models

This compound has been investigated for its potential to counteract muscle wasting in cancer cachexia. In a murine model using the MAC16 tumor, which induces cachexia, treatment with this compound attenuated the loss of body weight by preserving non-fat carcass mass. nih.gov This effect was attributed to a dual action on muscle protein metabolism: an increase in protein synthesis and a decrease in protein degradation in skeletal muscle. nih.govnih.gov

The reduction in protein degradation was linked to a decrease in the activity of the ubiquitin-proteasome pathway, a primary system for protein breakdown in muscle atrophy. nih.govnih.gov The activity of caspase-3 and caspase-8, which are also involved in muscle wasting, was also diminished. nih.gov

The increase in protein synthesis was associated with the attenuation of several catabolic signaling events. This compound was shown to reduce the autophosphorylation of the dsRNA-dependent protein kinase (PKR) and the subsequent phosphorylation of eukaryotic initiation factor 2 (eIF2α), a key step that is often dysregulated in catabolic states. nih.govnih.gov In-vitro studies using murine myotubes confirmed that this compound could attenuate protein degradation induced by various catabolic stimuli, including proteolysis-inducing factor (PIF) and angiotensin II, suggesting it targets a common signaling pathway. nih.govnih.gov

Hemodynamic Effects in Animal Models

Investigative studies in various animal models have demonstrated that this compound exerts significant effects on the cardiovascular system. Research has particularly focused on its influence on blood pressure, heart rate, vascular resistance, and its interactions with endogenous vasoconstrictors.

Effects on Blood Pressure and Heart Rate

In studies involving both spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats, this compound has been shown to modulate key hemodynamic parameters. nih.gov Acute intravenous administration of the compound resulted in a dose-dependent decrease in both systolic and diastolic blood pressure in SHR and WKY rats. nih.gov Similarly, heart rate was also reduced in a dose-dependent manner following an acute bolus. nih.gov

However, the effects following a continuous infusion over 40 minutes presented a more nuanced picture. The reduction in blood pressure was more pronounced in the hypertensive SHR model compared to their normotensive WKY counterparts. nih.gov Interestingly, during this infusion period, the heart rate in SHR did not show a significant change, whereas in WKY rats, it increased significantly at the highest tested dosage. nih.gov In a separate model of rats with ischemic heart failure, this compound was also studied for its cardiovascular effects. nih.gov

Table 1: Summary of Hemodynamic Effects of this compound in Rat Models

| Parameter | Animal Model | Observation | Citation |

|---|---|---|---|

| Systolic & Diastolic Blood Pressure | SHR & WKY Rats | Dose-dependent reduction following acute administration. More pronounced reduction in SHR after 40-minute infusion. | nih.gov |

| Heart Rate (Acute Bolus) | SHR & WKY Rats | Dose-dependent reduction. | nih.gov |

| Heart Rate (40-min Infusion) | SHR | No significant change. | nih.gov |

| Heart Rate (40-min Infusion) | WKY Rats | Significant increase at the highest dosage. | nih.gov |

Vasodilatory Effects and Vascular Interactions

This compound exhibits vasodilatory properties, which can lead to an increase in blood flow in certain vascular beds. nih.gov Studies have reported that it can cause a rise in peripheral blood flow. nih.govcore.ac.uk In rat models, high doses of this compound have been observed to produce an increase in total renal blood flow. plos.org

The compound's effect on cerebral circulation has also been examined. In WKY rats, this compound was found to preserve cerebral blood flow autoregulation. nih.gov A higher dose, which affects both adrenergic and neuropeptide Y systems, shifted the upper limit of this autoregulation toward lower blood pressures. nih.gov

Antagonism of Vasoconstrictor Agents

A primary mechanism underlying this compound's hemodynamic effects is its ability to antagonize the actions of neuropeptide Y (NPY), a potent vasoconstrictor. nih.govnih.gov Research demonstrates that this compound inhibits the direct postsynaptic pressor response to externally administered NPY. nih.gov

Furthermore, the compound has been shown to completely inhibit the ability of NPY to potentiate the blood pressure responses to several other vasoconstrictor agents. nih.govnih.gov This has been observed in both normotensive and hypertensive rat models, as well as in rats with congestive heart failure. nih.govnih.gov

Table 2: this compound's Antagonism of Vasoconstrictor Potentiation by Neuropeptide Y (NPY)

| Vasoconstrictor Agent | Animal Model | Effect of this compound | Citation |

|---|---|---|---|

| Noradrenaline | SHR & WKY Rats | Inhibited NPY's potentiation of blood pressure response. | nih.gov |

| Tyramine | SHR & WKY Rats | Inhibited NPY's potentiation of blood pressure response. | nih.gov |

| Angiotensin II | SHR & WKY Rats | Inhibited NPY's potentiation of blood pressure response. | nih.govnih.gov |

| Endothelin-1 | Rats with Congestive Heart Failure | Antagonized the potentiation by NPY of the pressor response. | nih.gov |

These findings from various animal models indicate that this compound modulates hemodynamic parameters primarily through its vasodilatory actions and its functional antagonism of NPY and NPY-mediated enhancement of other vasoconstrictors. nih.govnih.gov

Advanced Analytical and Research Methodologies for Alpha Trinositol Investigations

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods are fundamental to analyzing alpha-trinositol and its metabolic fate. While detailed High-Performance Liquid Chromatography (HPLC) methods for the specific analysis of this compound metabolites are not extensively documented in publicly available research, pharmacokinetic studies have been conducted, implying the use of such separation techniques. researchgate.net The analysis of inositol (B14025) phosphates and their metabolites often involves HPLC coupled with mass spectrometry (LC-MS/MS) to separate and identify these highly polar compounds in complex biological matrices. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

The investigation of this compound's disposition and metabolism in biological systems, such as in rat models, necessitates methods that can separate the parent compound from its dephosphorylated metabolites. researchgate.netresearchgate.net A study on the pharmacokinetics and metabolism of this compound (d-myo-inositol 1,2,6-trisphosphate) involved its intravenous administration to rats, with subsequent analysis of its metabolic products. researchgate.net Such studies typically employ HPLC to separate metabolites from the parent drug and endogenous compounds in plasma or tissue homogenates. nih.govresearchgate.net The principle involves passing the sample through a column packed with a stationary phase, where different components separate based on their chemical properties, allowing for their individual detection and quantification.

In a broader context, HPLC methods for analyzing related compounds, like tocopherols (B72186) and their metabolites, demonstrate the separation of parent compounds from their metabolic derivatives using gradient elution systems. nih.gov For polar metabolites similar to inositol phosphates, techniques like hydrophilic interaction liquid chromatography (HILIC) are often employed. mdpi.com

Radioligand Binding Assays

Radioligand binding assays are a cornerstone in characterizing the interaction of this compound with its molecular targets. nih.gov These assays use a radioactively labeled form of the ligand (e.g., tritiated this compound) to quantify its binding to specific receptors or binding sites in tissues. nih.gov

Centrifugation Binding Assays for Receptor Characterization

To identify and characterize specific binding sites for this compound, a centrifugation binding assay using a tritiated analog, [3H]this compound, has been developed. nih.gov This technique was applied to extensively washed membranes from various rat tissues, including the heart, liver, lung, and brain. nih.gov The process involves incubating the tissue membranes with the radioligand and then separating the bound ligand from the free (unbound) ligand by centrifugation. nih.gov

Research using this method revealed a single population of high-affinity binding sites for [3H]this compound in rat cardiac membranes. nih.gov The washing steps were found to be critical, as they significantly increased the degree of specific binding, suggesting the removal of endogenous inhibitors. nih.gov

Key findings from centrifugation binding assays on rat cardiac membranes are summarized below:

| Parameter | Value | Tissue | pH |

|---|---|---|---|

| K_D (Dissociation Constant) | 159 nM | Cardiac Membranes | 7.4 |

| B_max (Maximum Binding Capacity) | 71 pmol/mg protein | Cardiac Membranes | 7.4 |

K_D represents the affinity of the radioligand for the receptor, with a lower value indicating higher affinity. B_max indicates the density of receptor sites in the tissue. nih.gov

Similar binding site densities were also observed in other rat tissues, with a distribution pattern of liver > lung > brain. nih.gov

Competitive Binding Studies

Competitive binding assays are used to determine the ability of unlabeled compounds (competitors) to displace a radioligand from its binding site. nih.gov This provides insights into the specificity of the binding site and the relative affinities of different ligands for it.

In studies with [3H]this compound, various naturally occurring inositol phosphates were tested for their ability to displace the radioligand from its binding sites in rat cardiac membranes. nih.gov The results demonstrated that Ins(1,3,4,5)P4 and InsP6 could potently displace [3H]this compound, whereas Ins(1,4,5)P3 was not an effective competitor. nih.gov Conversely, unlabeled this compound showed relatively low potency in displacing [3H]InsP6 but was nearly equipotent with Ins(1,3,4,5)P4 in inhibiting the binding of [3H]Ins(1,3,4,5)P4. nih.gov These findings suggest that the binding sites for this compound are distinct from those for Ins(1,4,5)P3 but may share similarities with Ins(1,3,4,5)P4 binding sites. nih.gov

The relative density of binding sites in rat cardiac membranes also showed significant differences:

[3H]this compound sites: 8-fold higher than [3H]Ins(1,4,5)P3 sites. nih.gov

[3H]this compound sites: 2-fold lower than [3H]Ins(1,3,4,5)P4 sites. nih.gov

[3H]this compound sites: 4-fold lower than [3H]InsP6 sites. nih.gov

Cell-Based Assays

Cell-based assays are vital for determining the functional consequences of this compound's interactions at a cellular level. These assays can measure a variety of cellular responses, including changes in proliferation, which is critical for understanding its potential as a therapeutic agent.

Cell Proliferation Assays

The effect of this compound on cell growth has been investigated using cell proliferation assays. These experiments measure the rate of cell division in response to specific stimuli, such as fibroblast growth factors (FGFs), in the presence or absence of the compound.

One study examined the effects of this compound on the proliferation of human pulmonary artery smooth muscle cells (HPASMC) and S115 mouse breast cancer cells, which was stimulated by FGF-2 and/or FGF-8. The results showed that this compound effectively decreased the FGF-mediated proliferation of both cell lines. Interestingly, the water-soluble form of this compound was more effective than its lipid-soluble derivative, suggesting that membrane permeability may not be a requirement for its antiproliferative action. This research points to a role for certain phosphoinositides in modulating FGF-regulated cellular processes.

Table of Compound Names

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| This compound | D-myo-inositol 1,2,6-trisphosphate |

| [3H]this compound | Tritiated D-myo-inositol 1,2,6-trisphosphate |

| Ins(1,4,5)P3 | Inositol 1,4,5-trisphosphate |

| [3H]Ins(1,4,5)P3 | Tritiated inositol 1,4,5-trisphosphate |

| Ins(1,3,4,5)P4 | Inositol 1,3,4,5-tetrakisphosphate |

| [3H]Ins(1,3,4,5)P4 | Tritiated inositol 1,3,4,5-tetrakisphosphate |

| InsP6 | Inositol hexakisphosphate (Phytic acid) |

| [3H]InsP6 | Tritiated inositol hexakisphosphate |

| FGF-2 | Fibroblast growth factor 2 |

| FGF-8 | Fibroblast growth factor 8 |

Protein Synthesis and Degradation Measurements (e.g., Western Blotting, Densitometric Analysis)

The investigation of this compound's effects on cellular protein homeostasis relies heavily on techniques that can quantify both the rate of protein synthesis and the pathways of protein degradation. Western blotting, a cornerstone technique in molecular biology, is frequently employed to detect and quantify specific proteins involved in these processes. thermofisher.com This method allows researchers to assess the abundance of key regulatory proteins and their phosphorylation status, which often dictates their activity.

In studies involving this compound, Western blotting has been instrumental in elucidating its mechanism in mitigating muscle atrophy. nih.govresearchgate.net For instance, research has shown that this compound can influence the phosphorylation state of proteins central to the regulation of protein synthesis and degradation. nih.govaups.org.aunih.gov Specifically, it has been observed to attenuate the autophosphorylation of the double-stranded RNA-dependent protein kinase (PKR) and the subsequent phosphorylation of eukaryotic initiation factor 2α (eIF-2α). nih.govaups.org.aunih.gov This is significant because the phosphorylation of eIF-2α is a critical step in the inhibition of protein synthesis. By preventing this, this compound helps maintain protein synthesis even under catabolic conditions. nih.gov

Furthermore, this compound has been shown to affect the ubiquitin-proteasome pathway, a major route for protein degradation in skeletal muscle. nih.govnih.gov Western blot analysis can be used to measure the levels of key components of this pathway, such as Muscle RING Finger 1 (MuRF-1) and Atrogin-1. aups.org.au Studies have demonstrated that this compound can lead to a decrease in the activity of this proteolytic pathway. nih.gov

Densitometric analysis of Western blots allows for the quantification of these changes. By measuring the intensity of the bands corresponding to the proteins of interest, researchers can obtain semi-quantitative data on the relative changes in protein expression or phosphorylation. researchgate.net This has been crucial in demonstrating the efficacy of this compound in increasing protein synthesis and decreasing protein degradation in models of muscle wasting. nih.gov

Table 1: Key Proteins Analyzed by Western Blotting in this compound Research

| Protein Target | Pathway | Observed Effect of this compound | Reference |

|---|---|---|---|

| Phosphorylated PKR (pPKR) | Protein Synthesis Regulation | Attenuation of autophosphorylation | nih.govresearchgate.netnih.gov |

| Phosphorylated eIF-2α (peIF-2α) | Protein Synthesis Initiation | Attenuation of phosphorylation | nih.govaups.org.aunih.gov |

| eIF4E-binding protein 1 (4E-BP1) | Protein Synthesis Regulation | Attenuation of hyperphosphorylation | nih.gov |

| Phosphorylated eEF2 (peEF2) | Protein Synthesis Elongation | Increased levels (decreased phosphorylation) | nih.gov |

| Caspase-3 | Protein Degradation (Apoptosis) | Attenuation of activation | nih.govnih.gov |

Measurement of Intracellular Calcium Levels

This compound's mechanism of action has also been linked to the modulation of intracellular calcium (Ca2+) signaling. nih.gov Intracellular Ca2+ is a ubiquitous second messenger that regulates a vast array of cellular processes. bmglabtech.comnih.gov Therefore, the ability to accurately measure changes in intracellular Ca2+ concentrations is crucial for understanding how this compound exerts its effects.

The most common methods for measuring intracellular Ca2+ involve the use of fluorescent indicators. fsu.eduthermofisher.comfluorofinder.com These are molecules that exhibit a change in their fluorescent properties upon binding to Ca2+. Ratiometric indicators, such as Fura-2 and Indo-1, are often preferred as they allow for a more accurate determination of Ca2+ concentrations by taking a ratio of fluorescence intensities at two different wavelengths, which helps to correct for variations in dye loading, cell thickness, and photobleaching. thermofisher.comberthold.com Non-ratiometric indicators, like Fluo-4 and Calcium Green, are also widely used and offer the advantage of single-wavelength measurement, which can be beneficial for monitoring rapid changes in Ca2+ levels. berthold.com

In the context of this compound research, these techniques have been used to demonstrate that the compound can inhibit the rise in intracellular Ca2+ concentrations induced by certain stimuli. nih.gov For example, in studies investigating the vascular effects of neuropeptide Y (NPY), this compound was found to block the NPY-induced increase in intracellular Ca2+. nih.gov This inhibitory effect on calcium mobilization is a key aspect of its functional antagonism of NPY in the vasculature. nih.gov The measurements are typically performed using fluorescence microscopy, including confocal and multiphoton microscopy, which allow for high-resolution spatial and temporal imaging of Ca2+ signals within cells. fsu.eduplos.org

Animal Model Experimental Design and Measurement Techniques

The in vivo effects of this compound have been extensively studied using various animal models, which are indispensable for understanding its physiological and pathological impacts. ku.dkresearchgate.netmdpi.com The design of these experiments and the choice of measurement techniques are critical for obtaining meaningful and translatable results.

Assessment of Interstitial Fluid Pressure

One of the notable effects of this compound is its ability to modulate interstitial fluid pressure (Pif), particularly in the context of inflammation and edema. ahajournals.orgnih.govnih.gov Pif is the hydrostatic pressure of the fluid in the interstitial space, and its regulation is crucial for maintaining tissue fluid balance. oup.com In inflammatory conditions, a fall in Pif can be a major driving force for edema formation. nih.govahajournals.org

The primary technique for measuring Pif in animal models, such as rats, is the use of micropipettes connected to a servo-controlled counterpressure system. nih.govnih.govnih.gov This method allows for direct and accurate measurement of the pressure in the interstitial space of tissues like the skin and trachea. nih.govnih.gov Another established method is the wick-in-needle technique. spandidos-publications.comnih.gov

Experimental designs to study this compound's effect on Pif often involve inducing an inflammatory response in the animal model. For example, dextran-induced anaphylaxis or frostbite injury can be used to create a state of inflammation and edema. nih.govnih.gov this compound is then administered, and Pif is measured to determine the compound's effect. Studies have consistently shown that this compound can prevent or attenuate the fall in Pif associated with inflammation. ahajournals.orgnih.govnih.gov

Table 2: Effect of this compound on Interstitial Fluid Pressure (Pif) in Rat Models

| Experimental Model | Treatment Group | Pif (mmHg) | Reference |

|---|---|---|---|

| Dextran (B179266) Anaphylaxis (Skin) | Control (Saline) | -0.6 ± 0.5 | nih.gov |

| Dextran | -4.6 ± 1.9 | nih.gov | |

| This compound + Dextran | -0.9 ± 1.1 | nih.gov | |

| Frostbite Injury (Paw Skin) | Pre-freeze | -0.8 ± 0.2 | nih.govnih.gov |

| Post-thaw (Untreated) | -3.4 ± 1.0 (at 20 min) | nih.govnih.gov |

Quantification of Tissue Water Content and Protein Leakage

In conjunction with its effects on Pif, this compound has been shown to reduce edema by decreasing tissue water content and microvascular protein leakage. ahajournals.orgnih.gov These parameters are critical indicators of the severity of inflammation and the integrity of the microvasculature.

Tissue water content is typically quantified by measuring the wet weight and dry weight of a tissue sample. The difference between these two measurements provides the total tissue water, which can be normalized to the dry weight of the tissue. nih.govnih.gov

Protein leakage, or albumin extravasation, is often assessed using radiolabeled albumin, such as 125I-human serum albumin (HSA). nih.govnih.gov By measuring the amount of radiolabeled albumin that has leaked from the vasculature into the tissue interstitium over a specific period, researchers can quantify the extent of microvascular permeability. nih.gov

In experimental models of frostbite and burn injuries in rats, this compound has been demonstrated to significantly reduce the increase in total tissue water and albumin extravasation. ahajournals.orgnih.gov

Table 3: Effect of this compound on Tissue Water Content and Albumin Extravasation in a Rat Frostbite Model

| Parameter | Untreated | This compound Treated | Reference |

|---|---|---|---|

| Total Tissue Water (ml g dry weight⁻¹) | 4.46 ± 0.93 | 2.51 ± 0.29 | nih.govnih.gov |

Analysis of Gene and Protein Expression (e.g., RT-qPCR, Western Blotting)

To delve into the molecular mechanisms underlying the physiological effects of this compound, researchers analyze changes in gene and protein expression in animal models. nih.govatsjournals.org Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western blotting are the principal techniques used for this purpose. researchgate.netfrontiersin.orgnih.gov

RT-qPCR is a highly sensitive method for measuring the abundance of specific messenger RNA (mRNA) transcripts. plos.orgscirp.org This allows for the quantification of gene expression levels, providing insights into which genes are up- or down-regulated by this compound treatment. For example, RT-qPCR can be used to measure the expression of genes encoding for inflammatory cytokines or key enzymes in metabolic pathways. atsjournals.org

Western blotting, as previously discussed, is used to detect and quantify specific proteins. nih.govaups.org.aunih.gov In animal models, this technique is applied to tissue extracts to measure the levels of proteins involved in signaling pathways affected by this compound. For instance, in a murine model of cancer cachexia, Western blotting was used to show that this compound treatment led to a decrease in the phosphorylation of PKR and eIF-2α in skeletal muscle, which correlated with an increase in protein synthesis. nih.govresearchgate.net

Statistical Analysis in this compound Research

Commonly used statistical tests in this field of research include the Student's t-test and Analysis of Variance (ANOVA). ahajournals.orgatsjournals.org The Student's t-test is typically used to compare the means of two groups, for example, a control group versus a group treated with this compound. ahajournals.org ANOVA is employed when comparing the means of more than two groups. atsjournals.orgnih.gov Post-hoc tests, such as the Dunnett test, may be used following ANOVA to determine which specific group means are significantly different from the control group. atsjournals.org

In studies involving measurements over time, repeated-measures ANOVA is often utilized to analyze the data. atsjournals.org The choice of statistical test depends on the experimental design and the nature of the data collected. The significance level, or p-value, is typically set at <0.05, meaning that there is less than a 5% probability that the observed results occurred by chance. ahajournals.orgnih.govnih.gov The use of these statistical methods is essential for establishing the efficacy of this compound in various experimental models. nih.govnih.gov

Future Research Directions and Theoretical Implications

Elucidation of Undiscovered Molecular Targets and Ligand-Receptor Interactions

A primary challenge in understanding the bioactivity of alpha-trinositol is that its molecular targets are largely unknown. nih.gov Unlike its well-studied isomer, inositol (B14025) 1,4,5-trisphosphate (Ins(1,4,5)P3), this compound does not appear to bind with high affinity to the established Ins(1,4,5)P3 receptors. nih.gov Research indicates that this compound possesses its own distinct binding sites. nih.gov

To identify these elusive targets, researchers have synthesized photoaffinity analogues. One such tool, 4-[3H]BZDC-αT, was created by tethering a photophore to the 4-OH position of this compound. nih.govacs.org Experiments using this analogue on human tissues have provided initial clues:

In human platelet membranes, a 55 kDa protein was selectively labeled. This labeling was competitively displaced by excess this compound but not by Ins(1,3,4,5)P4, suggesting a specific interaction. nih.govacs.org

In human umbilical cord vascular smooth muscle cells, both a 55 kDa and a 43 kDa protein were labeled. nih.govacs.org

Further binding studies in various porcine tissues revealed that specific binding sites for [3H]-alpha-trinositol are present, but their affinity and density vary significantly across different tissues. These binding proteins are clearly distinct from the known receptors for Ins(1,4,5)P3 and Ins(1,3,4,5)P4. nih.gov Future research must focus on isolating and identifying these labeled proteins to elucidate the initial ligand-receptor interactions that trigger the downstream effects of this compound.

Table 1: Putative Molecular Targets of this compound Identified via Photoaffinity Labeling

| Tissue/Cell Type | Identified Protein (Molecular Weight) | Competitive Displacement | Source(s) |

| Human Platelet Membranes | 55 kDa | Yes (by this compound) | nih.govacs.org |

| Human Vascular Epithelial Cells | 55 kDa and 43 kDa | Yes (by this compound and Ins(1,3,4,5)P4) | nih.govacs.org |

Detailed Mapping of Intracellular Signaling Pathways Modulated by this compound

This compound modulates several critical intracellular signaling pathways, often acting as a functional antagonist or inhibitor. One of its recognized effects is the inhibition of signaling cascades initiated by fibroblast growth factors (FGFs). Studies have shown that this compound can decrease the proliferation of human pulmonary artery smooth muscle cells and mouse breast cancer cells stimulated by FGF-2 and FGF-8. nih.gov

The compound also interferes with signaling related to neuropeptide Y (NPY) in the vasculature. It has been shown to inhibit the rise in intracellular Ca2+ and inositol triphosphate concentrations induced by NPY, thereby acting as a non-receptor, selective antagonist. nih.gov

Furthermore, this compound plays a role in modulating integrin function. It counteracts the effects of anti-β1 integrin Fab fragments and opposes the inhibitory effects of dibutyryl-cAMP (db-cAMP) on collagen gel contraction by fibroblasts. ahajournals.orgahajournals.org This suggests that this compound modulates β1 integrin function through intracellular pathways that may affect the function or cell surface expression of these integrins. ahajournals.org

In the context of muscle atrophy, this compound has been found to inhibit a signaling step common to several catabolic stimuli. nih.gov This target is the activation (autophosphorylation) of the dsRNA-dependent protein kinase (PKR), which in turn prevents the phosphorylation of the eukaryotic initiation factor 2 (eIF2) on its alpha-subunit and halts downstream pathways leading to protein degradation. nih.gov

Investigation of Structure-Activity Relationships of this compound Isomers and Derivatives

The specific structure of this compound is critical to its biological activity, and understanding the structure-activity relationship (SAR) is key to developing more potent or specific derivatives. Research comparing different forms of the molecule has yielded important insights.

For instance, a comparison between the standard water-soluble this compound and a lipid-soluble hexanoyl ester derivative (HAT) in inhibiting FGF-mediated cell proliferation found that the water-soluble form was more effective. nih.gov This suggests that increased membrane permeability is not necessarily a requirement for its action on this pathway and that the specific stereochemistry of the phosphate (B84403) groups is paramount. nih.gov

Binding studies have also highlighted the unique nature of the this compound structure compared to its isomers. In porcine cerebellar membranes, this compound binds to its sites with a micromolar affinity (KD = 9.1 μM), whereas the stereochemically related isomer Ins(1,3,4,5)P4 binds to its own distinct receptor with a much higher, nanomolar affinity (1.2 nM). nih.gov This stark difference underscores that the specific arrangement of the phosphate groups at the 1, 2, and 6 positions of the inositol ring is crucial for recognition by its unique binding partners. nih.gov The development and testing of further isomers and derivatives will be essential to map which parts of the molecule are critical for its various biological effects.

Implications for Fundamental Biological Processes

This compound's influence on various signaling pathways gives it the ability to impact several fundamental biological processes.

Cell Growth Regulation: this compound has demonstrated clear antiproliferative effects. It inhibits the growth of vascular smooth muscle cells and certain breast cancer cell lines that is stimulated by fibroblast growth factors. nih.gov This positions it as a molecule of interest for studying the regulation of pathological cell proliferation.

Fluid Homeostasis: One of the most extensively documented roles of this compound is its ability to regulate fluid balance, primarily by controlling interstitial fluid pressure (Pif). frontiersin.org In various models of acute inflammation, including those induced by burns, frostbite, and smoke inhalation, this compound prevents the characteristic drop in Pif that leads to edema. nih.govfrontiersin.orgphysiology.org It appears to exert this effect by acting on the extracellular matrix and modulating β1 integrin-mediated interactions between cells and matrix fibers. nih.govahajournals.org This function has profound implications for understanding the mechanical and cellular control of tissue fluid dynamics.

Protein Metabolism: The compound has been shown to correct imbalances in protein turnover associated with catabolic conditions like cancer cachexia. nih.gov It attenuates muscle atrophy by simultaneously increasing protein synthesis and decreasing protein degradation. nih.gov The mechanism involves the inhibition of the PKR signaling pathway, which is a central regulator of protein translation and breakdown. nih.govresearchgate.net

Metal Ion Signaling: this compound is a polyanionic molecule capable of chelating divalent metal ions. nih.govnih.gov This activity appears to be integral to its mechanism. Studies have shown that its ability to attenuate weight loss and tumor growth in a murine cachexia model is reversed by the co-administration of zinc sulfate (B86663) (ZnSO4). nih.gov this compound administration was found to decrease zinc levels in plasma, muscle, and tumor tissue. nih.gov This suggests that the compound's effects may be partly mediated by modulating the availability of essential metal ions like zinc, which are themselves critical signaling molecules and cofactors for enzymes involved in cell proliferation and metabolism. nih.gov

Table 2: Binding Site Characteristics of [3H]-alpha-Trinositol in Porcine Tissues

| Tissue | Binding Affinity (K D ) | Binding Site Density (B max ) | Source(s) |

| Cerebellum | 9.1 µM | 107 pmol/mg protein | nih.gov |

| Spleen | 7.3 µM | Not specified | nih.gov |

| Liver | Two sites identified | Not specified | nih.gov |

| Kidney | Two sites identified | Not specified | nih.gov |

| Heart | Two sites identified | Not specified | nih.gov |

Development of Novel Research Tools Based on this compound Scaffolds

The unique biological activities and molecular interactions of this compound make its basic structure, or scaffold, an excellent starting point for developing novel research tools. The synthesis of the photoaffinity analogue 4-[3H]BZDC-αT is a prime example of this application. nih.govacs.org This probe has been instrumental in the initial identification of putative binding proteins for this compound, paving the way for their eventual isolation and characterization. nih.gov

Beyond identifying its own targets, this compound itself can be used as an experimental tool to investigate other biological systems. For example, due to its clear effects on integrin-mediated processes, it has been suggested that this compound can serve as a tool to study the intricacies of integrin function and the control of interstitial fluid pressure. ahajournals.orgnih.gov By creating derivatives with fluorescent tags, biotin (B1667282) labels, or other functionalities, the this compound scaffold can be leveraged to create a new generation of chemical probes to explore cellular signaling in inflammation, cell growth, and mechanotransduction.

Q & A

Q. What experimental models are most suitable for studying alpha-Trinositol's effects on edema and vascular permeability?

this compound's anti-edema properties have been tested in diverse preclinical models:

- Thermal injury in rats : Lund & Reed (1994) demonstrated reduced edema via albumin extravasation inhibition using a 30 mg/kg intravenous dose .

- Ovine smoke inhalation : Nakazawa et al. (1994) used 10 mg/kg/hr infusions to mitigate lung edema .

- In vitro leukocyte assays : Lenneraes et al. (1997) evaluated metabolic stability in human platelets .

Methodological guidance: Prioritize NIH preclinical reporting standards (e.g., sample size justification, blinding protocols) to ensure reproducibility .

Q. How can researchers validate this compound's biochemical stability across different physiological conditions?

Key validation steps include:

- High-performance liquid chromatography (HPLC) : Monitor degradation kinetics in simulated biological fluids (e.g., plasma, interstitial fluid) .

- Alkaline phosphatase assays : Assess dephosphorylation rates, as this compound’s 1,2,6-trisphosphate structure is substrate-specific .

- Statistical rigor : Report measurements to ≤3 significant figures, aligning with instrumentation precision (e.g., ±0.1 mg/mL for HPLC) .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Nonlinear regression : Fit sigmoidal curves to quantify EC₅₀ values for edema inhibition.

- ANOVA with post-hoc tests : Compare outcomes across dosage groups (e.g., 5–50 mg/kg) and control cohorts .

- Power analysis : Use pilot data to determine sample sizes ensuring ≥80% statistical power .

Advanced Research Questions

Q. How can conflicting data on this compound’s hemodynamic effects be resolved?

Case example: Sun et al. (1993) reported divergent blood pressure responses in hypertensive vs. normotensive rats . Resolution strategies:

- Meta-analysis : Pool data from ≥5 independent studies to identify covariates (e.g., species, disease state).

- Mechanistic studies : Use knockout models to isolate pathways (e.g., ATP-sensitive K⁺ channels, β1-integrin modulation) .

- Dose-response reevaluation : Test ultra-low (≤1 mg/kg) and high (≥100 mg/kg) doses to detect biphasic effects .

Q. What methodologies optimize this compound’s pharmacokinetic/pharmacodynamic (PK/PD) modeling in interspecies studies?

- Allometric scaling : Adjust doses between rats and sheep using body surface area normalization .

- Compartmental modeling : Integrate data from Lenneraes et al. (1997) on metabolite half-lives (e.g., 1,2,6-IP₃ → 1,2-IP₂) .

- Covariate analysis : Account for variables like renal clearance rates and protein binding differences .

Q. How can researchers investigate this compound’s interaction with inflammatory signaling pathways?

- Transcriptomics : Profile TNF-α, IL-6, and NF-κB expression in edema models pre/post-treatment.

- β1-integrin functional assays : Use blocking antibodies to validate Rodt et al.’s (1994) hypothesis on adhesion molecule modulation .

- Triangulation : Combine RNA-seq, Western blot, and histopathology data to reduce confirmation bias .

Q. What strategies address reproducibility challenges in long-term this compound studies?

- Pre-registration : Document protocols on platforms like Open Science Framework to mitigate outcome switching.

- Batch testing : Verify compound stability every 6 months via mass spectrometry .

- Multi-center collaboration : Standardize edema measurement techniques (e.g., Evans blue dye extravasation) across labs .

Methodological Frameworks

Q. How to design studies identifying this compound’s under-researched therapeutic applications?

- Systematic literature review : Use PRISMA guidelines to map gaps (e.g., neuroinflammatory or oncologic edema).

- Phenomenological analysis : Interview clinicians on unmet needs in edema management to guide preclinical targets .

- CRISPR screening : Identify novel gene targets (e.g., ion channels, phosphatases) modulated by this compound .

Q. What metrics ensure reliability in this compound’s in vitro data validation?

- Cronbach’s Alpha ≥0.7 : Assess internal consistency across triplicate assays .

- Bland-Altman plots : Quantify agreement between HPLC and LC-MS measurements .

- Negative controls : Include untreated cells and scrambled compound analogs to exclude off-target effects .

Data Presentation Standards

- Tables : Use Roman numerals, footnotes for abbreviations (e.g., IP₃ = inositol trisphosphate) .

- Figures : Label axes as "Dose (mg/kg)" and "Edema Reduction (%)" with error bars denoting SEM .

- Statistical reporting : Specify exact p-values (e.g., p=0.032) and confidence intervals (e.g., 95% CI: 12–18%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |